

Spectroscopic Profile of 9-Phenylanthracene: A Technical Guide

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Compound of Interest

Compound Name: 9-Phenylanthracene

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This technical guide provides a comprehensive overview of the spectroscopic properties of **9-phenylanthracene**, a polycyclic aromatic hydrocarbon of significant interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **9-phenylanthracene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **9-Phenylanthracene**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.53	s	1H	Anthracene H10
8.08	d, $J = 8.5$ Hz	2H	Anthracene H4, H5
7.70 – 7.67	m	2H	Phenyl H2', H6'
7.63 – 7.54	m	3H	Phenyl H3', H4', H5'
7.50 – 7.45	m	4H	Anthracene H1, H8, H2, H7
7.37	ddd, $J = 8.7, 6.5, 1.2$ Hz	2H	Anthracene H3, H6
<p>Solvent: CDCl_3, Frequency: 500 MHz</p>			

Table 2: ^{13}C NMR Spectroscopic Data for **9-Phenylanthracene**

Chemical Shift (δ , ppm)	Assignment
125.0 - 138.3	Aromatic Carbons
<p>Solvent: CDCl_3. Note: Specific peak assignments are not readily available in the reviewed literature. The provided range covers the expected signals for the aromatic carbons of the anthracene and phenyl moieties.[1]</p>	

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for **9-Phenylanthracene**

Wavenumber (cm ⁻¹)	Description	Functional Group
3100-3000	C-H stretch	Aromatic C-H
1600-1585	C-C stretch (in-ring)	Aromatic C=C
1500-1400	C-C stretch (in-ring)	Aromatic C=C
900-675	C-H "out-of-plane" bend	Aromatic C-H

Sample Preparation: KBr

Wafer. Note: This table provides characteristic absorption ranges for aromatic compounds, as a detailed peak list for 9-Phenylanthracene is not consistently reported.[\[2\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption and Emission Data for **9-Phenylanthracene**

Solvent	Absorption Maxima (λ _{abs} , nm)	Emission Maxima (λ _{em} , nm)
Cyclohexane	~364	417
Ethanol	Not explicitly found	Not explicitly found

Note: The photophysical properties of anthracene derivatives can be solvent-dependent.[\[1\]](#)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Sample Preparation

A high-purity sample of **9-phenylanthracene** is essential for obtaining accurate spectroscopic data. Purification can be achieved by recrystallization from a suitable solvent such as toluene or acetic acid, followed by column chromatography on silica gel using a non-polar eluent like a hexane/dichloromethane mixture. The purity should be confirmed by thin-layer chromatography and melting point determination.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to confirm the molecular structure of **9-phenylanthracene**.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation: Dissolve 5-10 mg of purified **9-phenylanthracene** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Place the tube in the spectrometer and lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H spectrum using a standard pulse sequence.
 - Acquire the ^{13}C spectrum using a proton-decoupled pulse sequence.
- Data Processing:
 - Apply Fourier transformation to the free induction decay (FID).
 - Phase the resulting spectrum.

- Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26 \text{ ppm}$, $\delta\text{C} = 77.16 \text{ ppm}$) as a reference.
- Integrate the peaks in the ^1H spectrum.

IR Spectroscopy

Objective: To identify the functional groups present in **9-phenylanthracene** by their characteristic vibrational frequencies.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Thoroughly grind 1-2 mg of purified **9-phenylanthracene** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
 - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder of the spectrometer.
 - Acquire the IR spectrum of the sample, typically in the range of $4000\text{-}400 \text{ cm}^{-1}$.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
 - Identify and label the major absorption bands.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption and emission properties of **9-phenylanthracene**.

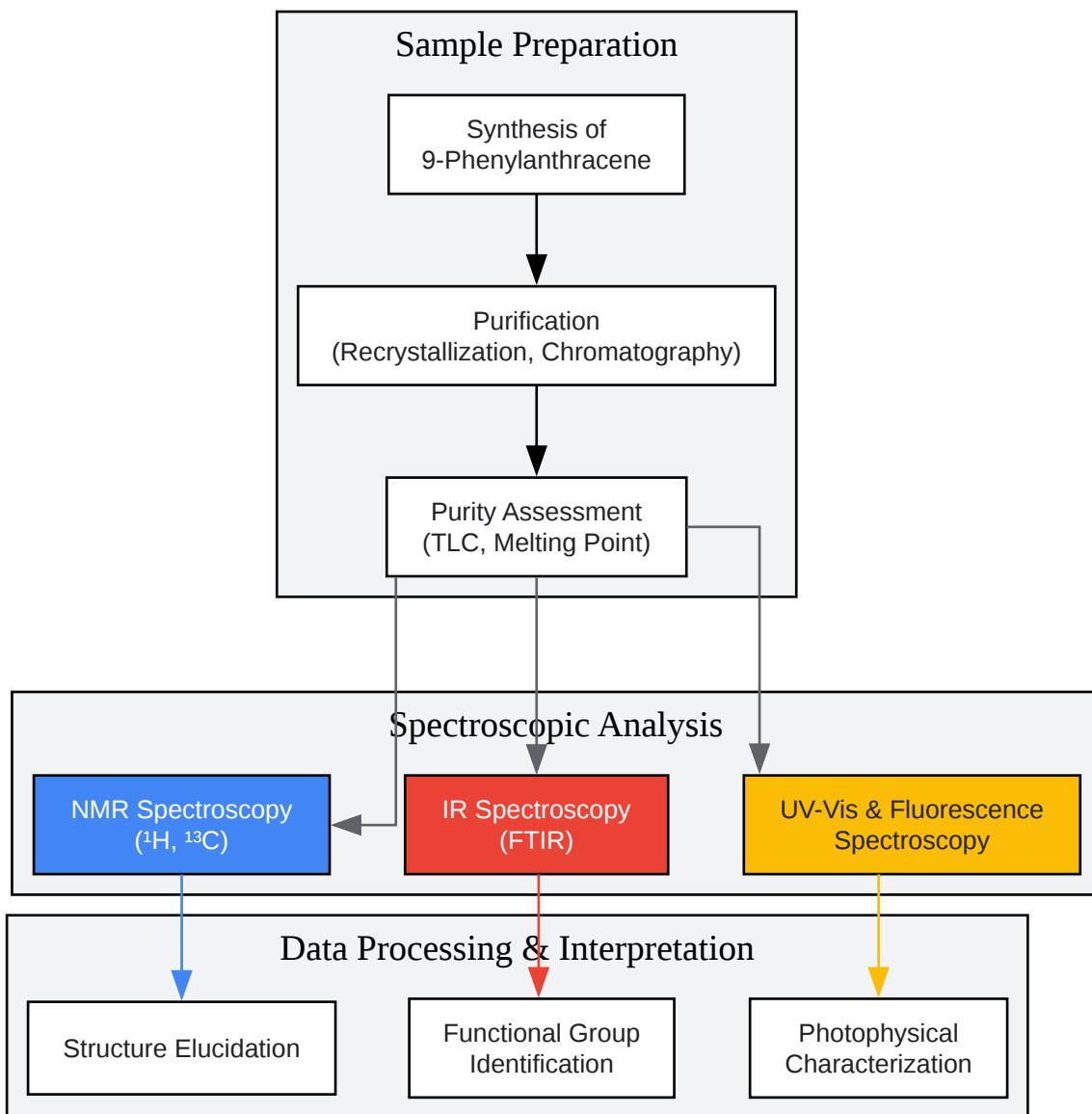
Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer.

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **9-phenylanthracene** in a UV-grade solvent (e.g., cyclohexane) of known concentration.
 - Prepare a series of dilutions from the stock solution. For absorption, concentrations are typically in the micromolar range to achieve an absorbance between 0.1 and 1.0. For fluorescence, more dilute solutions may be necessary.
- Absorption Spectrum Acquisition:
 - Fill a quartz cuvette with the solvent to be used as a blank.
 - Record the baseline spectrum.
 - Rinse and fill the cuvette with the sample solution.
 - Record the absorption spectrum over the desired wavelength range (e.g., 250-450 nm).
- Fluorescence Spectrum Acquisition:
 - Using a spectrofluorometer, excite the sample at its absorption maximum.
 - Record the emission spectrum at a 90° angle to the excitation beam, scanning a range of longer wavelengths.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **9-phenylanthracene**.

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Caption: Experimental workflow for the spectroscopic characterization of **9-Phenylanthracene**.

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References

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